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Introduction

Cyclophilin K (CypK), also known as Peptidyl-prolyl cis-trans isomerase K (PPIK), is a member
of the cyclophilin family of proteins that possess peptidyl-prolyl isomerase (PPlase) activity.
These enzymes are involved in a variety of cellular processes, including protein folding, protein
trafficking, and signal transduction. Emerging evidence suggests the involvement of
cyclophilins in various diseases, including cancer, making them attractive targets for drug
development. This document provides a detailed protocol for the immunoprecipitation of
endogenous CypK from mammalian cell lysates, a crucial technique for studying its protein-
protein interactions, post-translational modifications, and cellular functions.

Data Presentation

Table 1: Recommended Reagent and Antibody Concentrations for CypK Immunoprecipitation
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Reagent/Component

Recommended Starting
Concentration/Amount

Notes

Cell Lysate

Total Protein Concentration

1-2 mg/mL

Optimal concentration may
vary depending on CypK
expression levels in the

chosen cell line.

Volume per

Immunoprecipitation

500 pL - 1 mL

Primary Antibody

Anti-CypK Antibody

Vendor-recommended dilution

for IP (typically 1-5 pg per IP)

It is critical to use an antibody
validated for
immunoprecipitation. If not
available, validation is

required.

Isotype Control Antibody

Same concentration as the

primary antibody

Use a non-specific 1IgG from
the same host species and of
the same isotype as the

primary antibody.

Protein A/G Beads

Bead Slurry (50%)

20 - 30 pL per IP

The choice between Protein A,
Protein G, or a combination
depends on the host species
and isotype of the primary
antibody.

Buffers

Lysis Buffer (e.g., RIPA or NP-

40)

See Protocol Section

The choice of lysis buffer is
critical and should be
optimized to ensure efficient
protein extraction while
preserving protein-protein

interactions.
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Multiple washes are essential

Wash Buffer See Protocol Section S
to reduce non-specific binding.
The choice of elution buffer
depends on the downstream
Elution Buffer See Protocol Section application (e.g., denaturing for

Western Blot vs. non-

denaturing for activity assays).

Experimental Protocols

This protocol is designed for the immunoprecipitation of endogenous CypK from cultured
mammalian cells. Optimization may be required for specific cell types and experimental goals.

Materials and Reagents

e Cell Culture: Mammalian cell line expressing CypK (e.g., various cancer cell lines often
overexpress cyclophilins).

¢ Antibodies:

o Primary antibody: Rabbit or mouse anti-CypK (PPIK) antibody validated for
immunoprecipitation.

o Isotype control: Normal rabbit or mouse I1gG.
o Beads: Protein A/G magnetic beads or agarose beads.
» Buffers and Solutions:
o Phosphate-Buffered Saline (PBS), ice-cold.
o Lysis Buffer (Choose one, optimization may be required):

» RIPA Lysis Buffer (for robust lysis): 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1% NP-40,
0.5% sodium deoxycholate, 0.1% SDS.
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= NP-40 Lysis Buffer (milder, for preserving interactions): 50 mM Tris-HCI (pH 8.0), 150
mM NacCl, 1% NP-40.[1]

o Protease and Phosphatase Inhibitor Cocktail (100X): Add to lysis buffer immediately
before use.

o Wash Buffer: Lysis buffer without protease and phosphatase inhibitors, or a buffer with
lower detergent concentration (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 0.1% NP-40).

o Elution Buffer (Choose one):

» 1X SDS-PAGE Sample Buffer (for Western Blot): 62.5 mM Tris-HCI (pH 6.8), 2% SDS,
10% glycerol, 5% [-mercaptoethanol, 0.01% bromophenol blue.

» Glycine-HCI Buffer (for native elution): 0.1 M Glycine-HCI, pH 2.5-3.0. Neutralize eluate
with 1M Tris-HCI, pH 8.5.

e Equipment:

[¢]

Microcentrifuge.

Vortexer.

[¢]

[e]

End-over-end rotator.

o

Magnetic rack (for magnetic beads).

[¢]

Sonicator (optional).

[e]

Apparatus for SDS-PAGE and Western Blotting.

Procedure
1. Cell Lysis

e Culture cells to 80-90% confluency in a 10 cm dish.

o Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to
the dish.

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes with occasional vortexing.

(Optional) Sonicate the lysate briefly on ice to shear DNA and improve protein solubilization.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA
or Bradford). Adjust the concentration to 1-2 mg/mL with lysis buffer.

. Pre-clearing the Lysate (Optional but Recommended)
To the cleared lysate, add 20 pL of Protein A/G bead slurry.
Incubate on an end-over-end rotator for 1 hour at 4°C.
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

Carefully transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to
reduce non-specific binding of proteins to the beads.

. Immunoprecipitation

To 500 pL - 1 mL of pre-cleared lysate, add the appropriate amount of anti-CypK primary
antibody (e.g., 1-5 pg).

For the negative control, add the same amount of isotype control IgG to a separate tube of
pre-cleared lysate.

Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at
4°C.
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Add 30 pL of Protein A/G bead slurry to each tube.
Incubate on an end-over-end rotator for 1-2 hours at 4°C.

. Washing
Pellet the beads by centrifugation or using a magnetic rack.
Carefully remove and discard the supernatant.
Resuspend the beads in 1 mL of ice-cold wash buffer.
Incubate on an end-over-end rotator for 5 minutes at 4°C.
Pellet the beads and discard the supernatant.

Repeat the wash steps two more times for a total of three washes. For the final wash, use a
fresh microcentrifuge tube to minimize contamination.

. Elution

For Western Blot Analysis (Denaturing Elution):

[¢]

After the final wash, remove all supernatant.

o

Resuspend the beads in 30-50 pL of 1X SDS-PAGE sample buffer.

[e]

Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.

(¢]

Pellet the beads by centrifugation.

[¢]

The supernatant contains the immunoprecipitated CypK.
For Functional Assays (Non-denaturing Elution):
o After the final wash, remove all supernatant.

o Add 50-100 pL of Glycine-HCI buffer to the beads and incubate for 5-10 minutes at room
temperature with gentle agitation.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15542129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 5-
10 pL of 1M Tris-HCI, pH 8.5 to neutralize the pH.

o Repeat the elution step and pool the eluates.
6. Analysis
o Western Blotting:

o Load the eluted samples, along with a sample of the input lysate and the negative control
IP, onto an SDS-PAGE gel.

o Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

o Probe the membrane with a primary antibody against CypK to confirm successful
immunoprecipitation. The expected molecular weight of human CypK (PPIK) is
approximately 20 kDa.

o To identify interacting partners, probe the membrane with antibodies against suspected

interacting proteins.

Mandatory Visualizations
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Caption: Workflow for the immunoprecipitation of Cyclophilin K (CypK).
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Caption: Hypothetical signaling pathway involving CypK and an interacting partner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(CypK/PPIK) Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542129#protocol-for-cypk-immunoprecipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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